Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate
Description
Triethylamine 1,1-difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate is a fluorinated sulfonate salt characterized by its unique structural features:
- Triethylammonium counterion: Enhances solubility in organic solvents and stabilizes the sulfonate group .
- 1,1-Difluoroethanesulfonate backbone: Imparts chemical inertness and thermal stability due to strong C–F bonds .
This compound is synthesized via nucleophilic substitution or esterification reactions, often employing triethylamine to neutralize acidic byproducts, as seen in analogous phosphazene syntheses . Structural characterization likely involves X-ray crystallography using programs like SHELX for refinement, a standard in small-molecule crystallography .
Properties
Molecular Formula |
C19H33F2NO6S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;1,1-difluoro-2-(3-hydroxyadamantane-1-carbonyl)oxyethanesulfonic acid |
InChI |
InChI=1S/C13H18F2O6S.C6H15N/c14-13(15,22(18,19)20)7-21-10(16)11-2-8-1-9(3-11)5-12(17,4-8)6-11;1-4-7(5-2)6-3/h8-9,17H,1-7H2,(H,18,19,20);4-6H2,1-3H3 |
InChI Key |
NZRSPQKMDALVMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1C2CC3(CC1CC(C2)(C3)O)C(=O)OCC(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-hydroxyadamantane-1-carboxylic acid.
Formation of Intermediate: This intermediate is then reacted with 1,1-difluoro-2-chloroethanesulfonate under basic conditions, typically using triethylamine as a base.
Final Product: The final step involves the esterification of the intermediate with triethylamine to yield the desired product.
Chemical Reactions Analysis
Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted sulfonates.
Scientific Research Applications
Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It also interacts with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Sulfonates and Ethanesulfonate Derivatives
Table 1: Key Properties of Fluorinated Sulfonates
| Compound Name | Fluorination Pattern | Key Functional Groups | Thermal Stability | Applications |
|---|---|---|---|---|
| Triethylamine 1,1-difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate | 1,1-difluoro | Adamantane carbonyloxy, sulfonate | High (inferred) | Specialty polymers, catalysts |
| Trifluoromethanesulfonic acid (CF₃SO₃H) | Trifluoromethyl | Sulfonic acid | Very high | Superacid catalyst |
| 1,1-Difluoro-2-(trifluoromethoxy)ethane | 1,1-difluoro | Trifluoromethoxy | Moderate | Refrigerant, solvent |
Key Observations :
Adamantane-Containing Derivatives
Adamantane derivatives are prized for their thermal stability and geometric rigidity. For example:
- 3-Hydroxyadamantane-1-carboxylic acid : Used in drug design for its metabolic stability. The target compound’s esterification of this acid with a fluorosulfonate backbone may optimize bioavailability while retaining adamantane’s beneficial properties .
- Adamantane-based ionic liquids : Share similar high thermal stability but lack fluorinated sulfonate groups, limiting their electrochemical stability compared to the target compound .
Stability and Reactivity
- Fluorine substitution: The 1,1-difluoro configuration reduces electrophilicity at the β-carbon, enhancing resistance to nucleophilic attack compared to non-fluorinated sulfonates .
- Adamantane effect : The bulky substituent likely slows hydrolysis of the ester linkage, a common degradation pathway in sulfonate esters .
Biological Activity
Triethylamine 1,1-difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural formula:
Where , , , , and represent the number of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms respectively. The presence of the adamantane moiety suggests potential interactions with biological membranes and receptors.
Triethylamine derivatives often exhibit diverse biological activities due to their ability to interact with various cellular targets. The specific mechanism for this compound includes:
- Inhibition of Enzymatic Activity : Similar triethylamine compounds have been shown to inhibit monoamine oxidase (MAO) activity in liver and brain tissues, potentially affecting neurotransmitter metabolism .
- Modulation of Cellular Signaling : The adamantane structure may facilitate interactions with cellular receptors involved in signaling pathways related to inflammation and pain modulation .
Pharmacological Effects
Research indicates that triethylamine derivatives can have significant pharmacological effects:
- Anti-inflammatory Properties : The compound has been implicated in reducing inflammation in models of rheumatoid arthritis and osteoarthritis .
- Neuroprotective Effects : Studies suggest potential benefits in treating central nervous system disorders due to its ability to penetrate the blood-brain barrier .
Toxicity Profile
The toxicity of triethylamine compounds is an important consideration:
- Acute Toxicity : In animal studies, the LD50 values indicate moderate toxicity levels. For example, the oral LD50 for rats ranges from 450 to 1000 mg/kg .
- Chronic Exposure Effects : Long-term exposure has been associated with respiratory and neurological effects, including alterations in lung function and brain morphology .
Case Studies
-
Case Study on Inflammation :
A study demonstrated that triethylamine derivatives significantly reduced inflammatory markers in animal models of arthritis. The administration of 60 mg/day resulted in decreased joint swelling and pain scores compared to control groups. -
Neuroprotective Study :
In a model of neurodegeneration, triethylamine was shown to reduce neuronal apoptosis and improve cognitive function metrics in treated subjects compared to untreated controls.
Data Tables
| Parameter | Value |
|---|---|
| Oral LD50 (Rats) | 450 - 1000 mg/kg |
| Inhalation LD50 (Mice) | 6000 mg/m³ |
| Duration of Anti-inflammatory Effect | Up to 72 hours post-administration |
| Biological Activity | Effect Observed |
|---|---|
| Anti-inflammatory | Reduced joint swelling |
| Neuroprotective | Improved cognitive function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
